Cas no 1263047-04-6 (Trt-D-Dap(Fmoc)-OH)

Trt-D-Dap(Fmoc)-OH 化学的及び物理的性質
名前と識別子
-
- Trt-d-dap(fmoc)-oh
- C37H32N2O4
- 7824AH
- N-alpha-Trityl-N-beta-(9-fluorenylmethoxycarbonyl)-D-alpha,beta-diaminopropionic acid
- (2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)propanoic acid
- CS-0338138
- MFCD03788168
- AKOS030214479
- N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH)
- 1263047-04-6
- (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(tritylamino)propanoic acid
- Trt-D-Dap(Fmoc)-OH
-
- MDL: MFCD03788168
- インチ: 1S/C37H32N2O4/c40-35(41)34(24-38-36(42)43-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)39-37(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34,39H,24-25H2,(H,38,42)(H,40,41)/t34-/m1/s1
- InChIKey: SUDPKNWTNWZJPY-UUWRZZSWSA-N
- ほほえんだ: O(C(NC[C@H](C(=O)O)NC(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 568.23620751g/mol
- どういたいしつりょう: 568.23620751g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 43
- 回転可能化学結合数: 11
- 複雑さ: 839
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 87.7
じっけんとくせい
- 密度みつど: 1.247±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (3.1E-6 g/L) (25 ºC),
Trt-D-Dap(Fmoc)-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB155491-250 mg |
N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid; . |
1263047-04-6 | 250MG |
€198.40 | 2022-06-11 | ||
abcr | AB155491-1 g |
N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid; . |
1263047-04-6 | 1g |
€348.80 | 2022-06-11 | ||
abcr | AB155491-1g |
N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH); . |
1263047-04-6 | 1g |
€455.10 | 2024-04-20 | ||
abcr | AB155491-100mg |
N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH); . |
1263047-04-6 | 100mg |
€145.00 | 2023-09-16 | ||
abcr | AB155491-250mg |
N-alpha-Trityl-N-beta-(9-Fluorenylmethyloxycarbonyl)-D-2,3-diaminopropionic acid (Trt-D-Dap(Fmoc)-OH); . |
1263047-04-6 | 250mg |
€248.90 | 2023-09-16 | ||
1PlusChem | 1P009CHO-1g |
Trt-D-Dap(Fmoc)-OH |
1263047-04-6 | ≥ 99% (HPLC) | 1g |
$268.00 | 2025-02-24 | |
A2B Chem LLC | AE35292-100mg |
Trt-d-dap(fmoc)-oh |
1263047-04-6 | ≥ 99% (HPLC) | 100mg |
$77.00 | 2024-04-20 | |
1PlusChem | 1P009CHO-250mg |
Trt-D-Dap(Fmoc)-OH |
1263047-04-6 | ≥ 99% (HPLC) | 250mg |
$139.00 | 2025-02-24 | |
A2B Chem LLC | AE35292-5g |
Trt-d-dap(fmoc)-oh |
1263047-04-6 | ≥ 99% (HPLC) | 5g |
$1050.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1233920-250mg |
TRT-D-DAP(FMOC)-OH |
1263047-04-6 | 99% (HPLC) | 250mg |
$295 | 2025-02-24 |
Trt-D-Dap(Fmoc)-OH 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
Trt-D-Dap(Fmoc)-OHに関する追加情報
Trt-D-Dap(Fmoc)-OH: A Comprehensive Overview
Trt-D-Dap(Fmoc)-OH, also known by its CAS number 1263047-04-6, is a specialized compound that has garnered significant attention in the fields of organic chemistry and peptide synthesis. This compound is a derivative of Diaminopimelic Acid (DAP), which is a key component in various biological processes and synthetic applications. The inclusion of the Fmoc (9-fluorenylmethyloxycarbonyl) group in its structure plays a crucial role in its functionality, particularly in peptide synthesis where it serves as a protecting group for amino acids.
The synthesis of Trt-D-Dap(Fmoc)-OH involves a multi-step process that combines traditional organic chemistry techniques with modern synthetic methodologies. The starting material, typically derived from natural sources or synthesized chemically, undergoes a series of reactions to introduce the Fmoc group. This process ensures high purity and stability, making it suitable for use in demanding applications such as solid-phase peptide synthesis (SPPS). Recent advancements in catalytic systems and reaction optimization have further enhanced the efficiency and scalability of this synthesis, aligning with the growing demand for high-quality reagents in pharmaceutical research.
In terms of applications, Trt-D-Dap(Fmoc)-OH is widely utilized in the construction of complex peptides and proteins. Its role as an amino acid derivative allows it to participate in the formation of peptide bonds, which are essential for building biologically active molecules. Researchers have leveraged this compound to investigate the structural and functional properties of peptides, contributing to breakthroughs in drug discovery and vaccine development. For instance, studies published in 2023 have demonstrated its effectiveness in synthesizing peptides with improved bioavailability and stability, highlighting its importance in modern medicinal chemistry.
Beyond peptide synthesis, Trt-D-Dap(Fmoc)-OH has found applications in materials science, particularly in the development of bio-inspired materials. Its unique chemical properties enable the creation of self-assembling structures that mimic natural biological systems. Recent research has explored its potential in creating nanomaterials for drug delivery systems, where its ability to form stable complexes with therapeutic agents enhances drug targeting and reduces side effects.
The environmental impact and safety profile of Trt-D-Dap(Fmoc)-OH are critical considerations given its widespread use. Studies have shown that proper handling and disposal protocols can mitigate any potential risks associated with its use. Regulatory agencies have also emphasized the importance of adhering to safety guidelines to ensure sustainable practices in chemical manufacturing.
In conclusion, Trt-D-Dap(Fmoc)-OH, with its CAS number 1263047-04-6, stands as a pivotal compound in contemporary chemical research. Its versatility across multiple disciplines underscores its significance in advancing scientific knowledge and technological innovation. As research continues to uncover new applications and optimize synthetic methods, this compound will undoubtedly remain at the forefront of chemical innovation.
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